molecular formula C28H25N3O4 B2931122 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921853-26-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2931122
CAS No.: 921853-26-1
M. Wt: 467.525
InChI Key: LHCWVEANMNFMCR-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a pyridazinone moiety and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

  • Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by reacting 4-ethoxybenzoyl chloride with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under reflux conditions to yield the pyridazinone ring.

  • Xanthene Derivative Preparation: : The xanthene core is prepared by condensation of resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride.

  • Coupling Reaction: : The final step involves coupling the pyridazinone derivative with the xanthene derivative. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives, which may have different biological activities.

  • Substitution: : The xanthene core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. The pyridazinone moiety is known for its potential as an anti-inflammatory and anti-cancer agent, while the xanthene core can contribute to fluorescence properties, useful in bioimaging.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of the pyridazinone and xanthene structures might offer synergistic effects, enhancing its efficacy as a drug candidate.

Industry

Industrially, the compound’s fluorescence properties could be harnessed in the development of dyes and sensors. Its stability and reactivity also make it suitable for use in various material science applications.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone ring can inhibit certain enzymes, while the xanthene core might interact with cellular membranes or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy and chlorophenyl analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-2-34-20-13-11-19(12-14-20)23-15-16-26(32)31(30-23)18-17-29-28(33)27-21-7-3-5-9-24(21)35-25-10-6-4-8-22(25)27/h3-16,27H,2,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWVEANMNFMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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